(3,5-Diethoxy-4-iodophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Diethoxy-4-iodophenyl)methanol: is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with two ethoxy groups and an iodine atom, as well as a methanol group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Diethoxy-4-iodophenyl)methanol typically involves the iodination of 3,5-diethoxybenzyl alcohol. The reaction conditions include the use of iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide, under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
(3,5-Diethoxy-4-iodophenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to remove the iodine atom, resulting in the formation of a different phenyl derivative.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles, such as alkyl halides or aryl halides, in the presence of a base.
Major Products Formed:
Carboxylic acid derivatives from oxidation reactions.
Phenyl derivatives from reduction reactions.
Substituted phenyl compounds from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3,5-Diethoxy-4-iodophenyl)methanol: has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (3,5-Diethoxy-4-iodophenyl)methanol exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(3,5-Diethoxy-4-iodophenyl)methanol: can be compared with other similar compounds, such as:
3,5-Dimethoxy-4-iodophenylmethanol: Similar structure but with methoxy groups instead of ethoxy groups.
4-Iodophenol: A simpler compound lacking the methanol group.
3,5-Diethoxybenzyl alcohol: The parent compound without the iodine atom.
Uniqueness: The presence of both ethoxy groups and an iodine atom in this compound makes it unique compared to other similar compounds, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15IO3 |
---|---|
Molekulargewicht |
322.14 g/mol |
IUPAC-Name |
(3,5-diethoxy-4-iodophenyl)methanol |
InChI |
InChI=1S/C11H15IO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
RKQCQYKNLPBAAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1I)OCC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.